Ethyl tiglate

Description

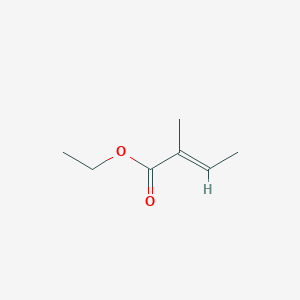

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPHLAAOJMTMLY-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047688 | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Warm-ethereal fruity aroma | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.916 | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5837-78-5, 55514-48-2 | |

| Record name | Ethyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005837785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tiglate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ7E9082G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence and Sources of Ethyl Tiglate

Abstract

Ethyl tiglate ((2E)-ethyl 2-methylbut-2-enoate) is a volatile organic compound recognized for its characteristic sweet, fruity, and slightly green aroma. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for ethyl tiglate. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the sourcing and characterization of this natural product. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Natural Occurrence of Ethyl Tiglate

Ethyl tiglate is found in a variety of natural sources, including fruits, essential oils, and microbial fermentations. Its presence contributes to the characteristic aroma profiles of these materials.

Fruits

Ethyl tiglate has been identified as a volatile component in several fruits, contributing to their complex aromas. These include:

-

Apple (Malus domestica) : Ethyl tiglate is a known constituent of apple volatiles.[1]

-

Pineapple (Ananas comosus) : This tropical fruit's aroma profile includes ethyl tiglate.

-

Strawberry (Fragaria × ananassa) : Found among the numerous volatile esters that make up the characteristic strawberry aroma.

-

Grapes (Vitis vinifera) : Ethyl tiglate has been reported in various grape species.

-

Durian (Durio zibethinus) : This fruit, known for its strong and unique odor, contains ethyl tiglate as one of its many volatile compounds.[2]

-

Starfruit (Averrhoa carambola) : Identified as a volatile component in starfruit.[3][4]

-

Naranjilla (Solanum quitoense) : This fruit, with a flavor often described as a combination of rhubarb and lime, also contains ethyl tiglate.[5][6][7]

Essential Oils

-

Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is a significant natural source of ethyl tiglate.[8][9][10][11]

Microbial Sources

-

Saprochaete suaveolens : This yeast is capable of producing ethyl tiglate through the metabolism of the amino acid isoleucine.[12][13][14]

Quantitative Data

The concentration of ethyl tiglate varies significantly depending on the source, cultivar, ripeness, and processing methods. The following tables summarize the available quantitative data.

| Natural Source | Plant Part/Matrix | Concentration/Relative Abundance | Reference |

| Pelargonium graveolens | Essential Oil | 1.90% | [8] |

| Pelargonium graveolens | Essential Oil | 1.1% | [9] |

| Pelargonium graveolens | Essential Oil | 2.27% (Geranyl tiglate) | |

| Pelargonium graveolens | Essential Oil | 4.99% (Geranyl tiglate) | [10] |

| Pelargonium graveolens | Essential Oil | 2.38% (Geranyl tiglate), 2.53% (Phenylethyl tiglate) | [11] |

| Durio zibethinus (Durian) | Fresh Pulp | 1.01% (relative peak area) | [15] |

| Durio zibethinus (Durian) | Fermented Pulp | 2.88% (relative peak area) | [15] |

Note: Data for many fruits is qualitative, confirming the presence of ethyl tiglate without specifying absolute concentrations. The data for durian is presented as a percentage of the total volatile peak area and not as an absolute concentration.

Biosynthesis of Ethyl Tiglate

The biosynthesis of ethyl tiglate originates from the metabolism of branched-chain amino acids, particularly isoleucine.

Biosynthesis in Saprochaete suaveolens

In the yeast Saprochaete suaveolens, the biosynthetic pathway of ethyl tiglate is well-characterized and proceeds via the β-oxidation of isoleucine.[12][13][14] This pathway is initiated by the conversion of isoleucine to its corresponding α-keto acid, which is then transformed into tiglyl-CoA. Tiglyl-CoA subsequently undergoes esterification with ethanol (B145695) to yield ethyl tiglate.

Proposed Biosynthesis in Plants

In plants, the biosynthesis of ethyl tiglate is also believed to originate from isoleucine.[16][17][18] While the complete pathway has not been as definitively elucidated as in yeast, it is hypothesized to follow a similar sequence of enzymatic reactions, starting with the conversion of isoleucine to branched-chain α-keto acids.[16] These intermediates can then be converted to their corresponding acyl-CoAs, which are subsequently esterified with ethanol.

Experimental Protocols

The extraction and analysis of ethyl tiglate from natural sources typically involve techniques optimized for volatile organic compounds.

General Experimental Workflow

A general workflow for the analysis of ethyl tiglate from a natural source involves sample preparation, extraction of volatile compounds, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatiles from Fruits (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Preparation :

-

Homogenize a known weight of the fresh fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated solution of NaCl to enhance the release of volatiles.

-

Add a known amount of an internal standard (e.g., ethyl nonanoate) for quantification.

-

-

HS-SPME Procedure :

-

Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

-

-

GC-MS Analysis :

-

Desorb the extracted analytes from the SPME fiber in the hot inlet of a gas chromatograph (e.g., at 250 °C for 5 min).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Use a temperature program to elute the compounds, for example: start at 40 °C for 2 min, ramp to 240 °C at 5 °C/min, and hold for 5 min.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., 70 eV).

-

Identify ethyl tiglate by comparing its mass spectrum and retention index with those of an authentic standard.

-

Extraction of Essential Oil from Pelargonium graveolens

Hydrodistillation is the standard method for extracting essential oils from plant materials.

-

Sample Preparation :

-

Air-dry the leaves of Pelargonium graveolens.

-

Subject a known amount of the dried leaves (e.g., 100 g) to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

-

-

Essential Oil Analysis :

-

Collect the essential oil and dry it over anhydrous sodium sulfate.

-

Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the diluted essential oil by GC-MS using similar conditions as described in the HS-SPME protocol.

-

Quantify the relative percentage of ethyl tiglate by peak area normalization.

-

Conclusion

Ethyl tiglate is a naturally occurring ester found in a range of fruits and in the essential oil of Pelargonium graveolens. Its biosynthesis primarily stems from the metabolism of isoleucine. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and reliable means for the extraction, identification, and quantification of ethyl tiglate in these natural matrices. Further research is warranted to determine the absolute concentrations of ethyl tiglate in various fruits and to fully elucidate the regulatory mechanisms of its biosynthetic pathway in plants. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. alanrevista.org [alanrevista.org]

- 6. Chemical characterization, antioxidant properties, and volatile constituents of naranjilla (Solanum quitoense Lam.) cultivated in Costa Rica [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical characterization, antioxidant properties, and volatile constituents of naranjilla (Solanum quitoense Lam.) cultivated in Costa Rica [ve.scielo.org]

- 8. bepls.com [bepls.com]

- 9. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Physiological and biochemical characteristics of the ethyl tiglate production pathway in the yeast Saprochaete suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. esalq.usp.br [esalq.usp.br]

An In-depth Technical Guide to the Synthesis of Ethyl Tiglate from Tiglic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl tiglate from tiglic acid via Fischer-Speier esterification. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed for a technical audience in research and development.

Introduction

Ethyl tiglate, systematically known as ethyl (E)-2-methylbut-2-enoate, is an unsaturated ester with a characteristic fruity aroma.[1][2] It is found naturally in various fruits and is utilized as a flavoring and fragrance agent.[3][4] In the context of drug development and organic synthesis, ethyl tiglate can serve as a valuable building block or intermediate. The most common and direct method for its preparation is the acid-catalyzed esterification of tiglic acid with ethanol (B145695).[2][5][6] This process, known as the Fischer-Speier esterification, is an equilibrium-driven reaction that is both efficient and scalable.[7][8]

Reaction Scheme: Fischer-Speier Esterification

The synthesis involves the reaction of tiglic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce ethyl tiglate and water.[3][5]

Tiglic Acid + Ethanol ⇌ Ethyl Tiglate + Water

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive alcohol) is used, and/or the water produced is removed.[7][9]

Quantitative Data

The physical and spectroscopic properties of the reactants and the final product are summarized below for reference.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| Tiglic Acid | C₅H₈O₂ | 100.12 | 198.5 | ~1.062 | - |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | 1.361 |

| Ethyl Tiglate | C₇H₁₂O₂ | 128.17 | 154-156 | 0.923 | 1.435 |

Table 2: Spectroscopic Data for Ethyl Tiglate

| Spectroscopy | Key Peaks / Shifts |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 6.8-6.9 (q, 1H), 4.1-4.3 (q, 2H), 1.8-1.9 (s, 3H), 1.7-1.8 (d, 3H), 1.2-1.4 (t, 3H) |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 168.09, 136.76, 128.96, 60.35, 14.35, 14.27, 12.01 |

| IR (Infrared) (liquid film) | ν (cm⁻¹): ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1150 (C-O) |

| Mass Spec (MS) | m/z: 128 (M+), 113, 83, 55 |

Spectroscopic data is compiled from publicly available spectral databases.

Detailed Experimental Protocol

This protocol is a representative procedure for the Fischer esterification of tiglic acid.

Materials and Reagents:

-

Tiglic acid (1.0 eq)

-

Absolute Ethanol (used in excess as solvent/reactant)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for final purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tiglic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[6] Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).[11] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11] Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator.[11]

-

Purification: The crude ethyl tiglate can be purified by fractional distillation under atmospheric pressure to yield a colorless liquid.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of ethyl tiglate from tiglic acid.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethanol and diethyl ether are flammable liquids. Ensure that heating is performed using a heating mantle and that no open flames are present.[3]

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Vent the separatory funnel frequently.[12]

-

All procedures should be carried out in a well-ventilated laboratory or fume hood.

References

- 1. Ethyl tiglate CAS#: 5837-78-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl tiglate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Ethyl tiglate synthesis - chemicalbook [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. cerritos.edu [cerritos.edu]

- 12. researchgate.net [researchgate.net]

- 13. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to Ethyl Tiglate (CAS 5837-78-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl tiglate (CAS 5837-78-5), a fatty acid ester with applications in the fragrance and flavor industries and potential for further scientific investigation. The document details its chemical and physical properties, synthesis, biological significance, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

Ethyl tiglate, systematically named ethyl (2E)-2-methylbut-2-enoate, is an unsaturated ester characterized by a fruity, sweet aroma.[1][2] It is a colorless to pale yellow liquid that is largely insoluble in water but soluble in organic solvents.[3]

Table 1: General and Physical Properties of Ethyl Tiglate

| Property | Value | Reference(s) |

| CAS Number | 5837-78-5 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, caramel, sweet, with earthy undertones | [3][5] |

| Boiling Point | 154-156 °C | [5] |

| Density | 0.923 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.435 | [5] |

| Flash Point | 44 °C | [5] |

| Water Solubility | Insoluble/Slightly soluble | [3][6] |

Table 2: Spectroscopic Data for Ethyl Tiglate

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.88 (q, 1H) | [4] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09 | [4] |

| Mass Spectrum (EI) | Major m/z fragments: 55, 83, 99, 113, 128 | [2] |

| Infrared Spectrum | Major peaks corresponding to C=O (ester) and C=C bonds | [2] |

Synthesis of Ethyl Tiglate

Ethyl tiglate is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of tiglic acid with ethanol (B145695).[7] An alternative, though less common, synthetic route involves the reaction of bromo methylethyl acetic acid ethyl ester with dimethylaniline.[7]

This protocol is a generalized procedure based on standard Fischer esterification methods.[8][9][10]

Materials:

-

Tiglic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve tiglic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the mixture to room temperature and transfer it to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl tiglate.

-

Purify the crude product by fractional distillation under reduced pressure.

Characterization: The purified ethyl tiglate should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The data should be consistent with the values presented in Table 2.

Biological Significance and Applications

Ethyl tiglate is primarily utilized in the flavor and fragrance industries for its characteristic fruity and sweet aroma.[1] It is a component of some fruit essences and is used in the formulation of perfumes and flavorings.[2]

In the yeast Saprochaete suaveolens, ethyl tiglate is produced through the catabolism of the amino acid isoleucine.[11] This biotransformation proceeds via a β-oxidation pathway, which generates tiglyl-CoA as an intermediate that is subsequently esterified to ethyl tiglate.[11]

While direct evidence for the anti-inflammatory activity of ethyl tiglate is limited, some reports suggest that extracts of plants containing various esters, such as Pelargonium graveolens, possess anti-inflammatory properties.[12][13] Furthermore, other fatty acid esters, like ethyl palmitate, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[14] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Another relevant pathway is the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress and has crosstalk with inflammatory pathways.[6][15]

Based on these related compounds, a hypothetical mechanism for the anti-inflammatory action of ethyl tiglate could involve the inhibition of the NF-κB pathway and/or the activation of the Nrf2 pathway. Further research is required to validate this hypothesis.

Ethyl tiglate serves as a precursor in the synthesis of other organic molecules. Notably, it is used in the synthesis of grandisol (B1216609) and fraganol, which are natural products with applications in the fragrance industry.[3][4]

Safety and Handling

Ethyl tiglate is a flammable liquid and should be handled with appropriate safety precautions.[1]

Table 3: Safety and Handling Information for Ethyl Tiglate

| Precaution | Recommendation | Reference(s) |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from ignition sources. | [1] |

| Handling | Use in a well-ventilated area or under a fume hood. Wear protective gloves and safety goggles. | [1] |

| Spill Response | Absorb spills with an inert material and dispose of in accordance with local regulations. | [1] |

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl tiglate is a well-characterized ester with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical and physical properties are well-documented. While its biological activities are not extensively studied, its metabolic pathway in yeast is understood, and there is speculative potential for anti-inflammatory effects based on related compounds. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the properties and potential applications of ethyl tiglate. Further investigation into its pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. Ethyl Tiglate | 5837-78-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Ethyl tiglate [webbook.nist.gov]

- 3. fraterworks.com [fraterworks.com]

- 4. Ethyl tiglate | C7H12O2 | CID 5281163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Nrf2 signalling pathway and autophagy impact on the preventive effect of green tea extract against alcohol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl tiglate synthesis - chemicalbook [chemicalbook.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Ethyl Tiglate

This technical guide provides a comprehensive overview of the core physical properties of ethyl tiglate, an unsaturated ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details quantitative physical data, standardized experimental protocols for property determination, and a visual representation of its synthesis pathway.

Introduction to Ethyl Tiglate

Ethyl tiglate, systematically known as ethyl (2E)-2-methylbut-2-enoate, is a fatty acid ester naturally found in fruits like apples and durian.[1] It is recognized by its characteristic fruity, sweet aroma and is utilized as a flavoring agent and fragrance compound.[2][3] In research contexts, particularly in drug development and metabolomics, understanding its physical and chemical properties is crucial for formulation, synthesis, and biological interaction studies. Chemically, it is the ethyl ester of tiglic acid, an α,β-unsaturated carboxylic acid.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of ethyl tiglate are summarized below. This data is essential for laboratory handling, safety protocols, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (E)-2-methylbut-2-enoate | [4] |

| Synonyms | Ethyl trans-2-methyl-2-butenoate, Tiglic acid ethyl ester | [2][4] |

| CAS Number | 5837-78-5 | [2][4] |

| Molecular Formula | C₇H₁₂O₂ | [2][4] |

| Molecular Weight | 128.17 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 154-156 °C @ 760 mmHg | [2][4][5][7][8] |

| 155-157 °C @ 760 mmHg | [6] | |

| 55-57 °C @ 15 mmHg | [7] | |

| Density | 0.923 g/mL @ 25 °C | [1][5] |

| 0.920 g/mL | [6] | |

| Refractive Index | n20/D 1.435 | [1][5] |

| 1.430 to 1.439 @ 20 °C | [7] | |

| Flash Point | 44 °C (111.2 °F) | [6] |

| Vapor Pressure | 4.269 mmHg @ 25 °C (estimated) | [7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [3][4][8] |

Experimental Protocol: Boiling Point Determination

The boiling point is a critical physical constant for characterizing and assessing the purity of a liquid substance. The following protocol details the micro-reflux method, suitable for small sample volumes.

Objective: To accurately determine the boiling point of a liquid sample (e.g., ethyl tiglate) at atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath on a hot plate stirrer

-

Small round-bottom flask (10-25 mL) or a test tube (150 mm)

-

Micro-condenser or a cold finger

-

Thermometer (-10 to 200 °C range)

-

Clamps and stand

-

Boiling chips or a small magnetic stir bar

-

Pasteur pipette

Procedure:

-

Sample Preparation: Place approximately 0.5-1.0 mL of the liquid sample into the test tube or round-bottom flask using a Pasteur pipette. Add a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[9]

-

Apparatus Assembly:

-

Clamp the test tube or flask securely within the heating block or oil bath.

-

Position a thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[9] This ensures the temperature of the vapor, not the superheated liquid, is measured.

-

If using a condenser, attach it vertically to the flask.

-

-

Heating and Observation:

-

Turn on the stirrer to gently agitate the liquid.

-

Begin heating the apparatus gradually.

-

Observe the sample as it begins to boil and its vapor starts to condense on the cooler surfaces above the liquid. A "reflux ring" — a visible ring of condensing liquid — will form on the walls of the glass.[9]

-

-

Temperature Measurement:

-

Adjust the thermometer's position so that the top of the bulb is level with the bottom of the reflux ring.

-

Continue gentle heating. The temperature reading on the thermometer will rise and then stabilize as the liquid actively refluxes.

-

Record the stable temperature as the boiling point. The temperature should remain constant as long as both liquid and vapor phases are present.

-

-

Post-Measurement:

-

Turn off the heat source and allow the apparatus to cool completely before disassembling.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Synthesis Pathway Visualization

Ethyl tiglate is commonly synthesized via the direct esterification of tiglic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Caption: Fischer esterification pathway for the synthesis of ethyl tiglate.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Ethyl tiglate synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. phillysim.org [phillysim.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Solubility of Ethyl Tiglate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl tiglate, a key fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, by providing essential data on solubility, experimental protocols for its determination, and visualizations of relevant workflows.

Introduction to Ethyl Tiglate

Ethyl tiglate, also known as ethyl (E)-2-methyl-2-butenoate, is an organic ester with the chemical formula C₇H₁₂O₂. It is a colorless liquid with a characteristic fruity aroma. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl Tiglate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 154-156 °C | [3] |

| Density | 0.923 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.435 | [3] |

| Water Solubility | Slightly soluble (estimated at 1289 mg/L at 25 °C) | [4] |

Solubility of Ethyl Tiglate in Organic Solvents

Table 2: Qualitative and Estimated Solubility of Ethyl Tiglate in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale/Supporting Data |

| Methanol | Polar Protic | Miscible | Short-chain esters are generally soluble in alcohols.[8] |

| Ethanol | Polar Protic | Miscible | Ethyl acetate (B1210297) is miscible with ethanol, suggesting similar behavior for ethyl tiglate.[6] |

| Isopropanol | Polar Protic | Miscible | General solubility of esters in alcohols.[8] |

| Acetone | Polar Aprotic | Miscible | Ethyl acetate is miscible with acetone.[6] |

| Ethyl Acetate | Polar Aprotic | Miscible | "Like dissolves like" principle; self-miscibility is expected. |

| Hexane | Nonpolar | Soluble/Miscible | Ethyl acetate is soluble in hexane, indicating solubility of similar esters in nonpolar solvents.[9] |

It is important to note that while "miscible" is a strong indicator of high solubility, for critical applications, experimental determination of the precise solubility limit is recommended.

Experimental Protocol for Determining Ethyl Tiglate Solubility

The following is a detailed methodology for the experimental determination of ethyl tiglate solubility in an organic solvent, based on the widely accepted shake-flask method.[9] This protocol is consistent with guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[7]

3.1. Principle

An excess amount of ethyl tiglate is equilibrated with the solvent of interest at a constant temperature. The concentration of ethyl tiglate in the resulting saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3.2. Materials and Equipment

-

Ethyl tiglate (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a suitable detector.

3.3. Procedure

-

Preparation of the Test System:

-

Add a measured volume of the organic solvent to several vials.

-

Add an excess amount of ethyl tiglate to each vial to ensure that a saturated solution is formed. A visual excess of the solute should be present at the end of the equilibration period.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated GC or HPLC method.

-

Prepare a calibration curve using standard solutions of ethyl tiglate of known concentrations in the same solvent.

-

Determine the concentration of ethyl tiglate in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.4. Experimental Workflow Diagram

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the desired solvent.

Conclusion

This technical guide has synthesized the available information on the solubility of ethyl tiglate in organic solvents. While specific quantitative data remains elusive in the public domain, the qualitative data and information on analogous compounds strongly suggest that ethyl tiglate is readily soluble in common polar and nonpolar organic solvents. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. The visualizations of the experimental workflow and solvent selection logic aim to provide clear and actionable guidance for laboratory practice. For critical applications in drug development and other scientific research, empirical determination of solubility is strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. ethyl (R)-2-methyl butyrate, 40917-00-8 [thegoodscentscompany.com]

- 9. chemos.de [chemos.de]

Ethyl Tiglate: A Technical Guide to Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tiglate ((2E)-2-methyl-2-butenoate) is a fatty acid ester, a class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.[1][2][3] It is a volatile compound naturally found in various fruits, such as apples and Asian pears, and is a component of the essential oils of plants like Pelargonium graveolens (rose geranium).[3][4][5] Characterized by a sweet, fruity, and slightly green aroma, ethyl tiglate is widely utilized in the flavor and fragrance industries.[4][][7]

Beyond its organoleptic properties, ethyl tiglate is recognized for its role in fundamental biochemical processes, including lipid metabolism and transport.[1][3] It serves as a nutrient and potential energy source.[1][3] While research into the specific pharmacological activities of ethyl tiglate is emerging, significant attention has been directed towards a structurally related, more complex natural product, tigilanol tiglate (also known as EBC-46), for its potent anticancer properties.[8][9][10] This guide will delineate the known biological functions of ethyl tiglate and provide an in-depth analysis of the mechanisms elucidated for tigilanol tiglate, offering valuable insights for drug discovery and development.

Biological Roles and Metabolic Pathways

Ethyl tiglate is classified as a fatty acid ester and participates in several metabolic processes.[1][2] It is considered an endogenous compound in some organisms and is involved in fatty acid metabolism.[1][3]

Biosynthesis

In certain yeasts, such as Saprochaete suaveolens, ethyl tiglate is produced via the catabolism of the branched-chain amino acid isoleucine.[11] Unlike the classical Ehrlich pathway, this process occurs through β-oxidation, which generates tiglyl-CoA as a key intermediate that is subsequently esterified to form ethyl tiglate.[11] This metabolic route is significant for producing a variety of flavor and fragrance compounds.[11]

Pharmacological Activities and Therapeutic Potential

While ethyl tiglate itself is being investigated for anti-inflammatory properties, the most profound biological activity within the tiglate ester family has been demonstrated by tigilanol tiglate, a diterpenoid ester currently in clinical development for oncology.[][9]

Anticancer Activity (Tigilanol Tiglate)

Tigilanol tiglate (EBC-46) is a novel small molecule drug candidate for the intratumoral treatment of solid tumors.[10] It exhibits a multi-faceted mechanism of action that results in rapid and highly localized tumor destruction.[10] Clinical and preclinical studies have demonstrated its efficacy against a broad range of cutaneous and subcutaneous tumors, including mast cell tumors, soft tissue sarcomas, and head and neck cancers.[10][12]

Key effects of tigilanol tiglate include:

-

Vascular Disruption: It increases the permeability of tumor vasculature, leading to hemorrhagic necrosis and tumor ablation.[8][13]

-

Immune Activation: It induces immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway, which stimulates a systemic anti-tumor immune response.[8][10] This can lead to abscopal effects, where non-injected tumors also regress.[10]

-

Wound Healing: Following tumor destruction, tigilanol tiglate promotes a strong wound-healing response with minimal scarring.[10][14]

Anti-inflammatory and Antimicrobial Potential

Ethyl tiglate is being explored for its potential as an anti-inflammatory therapeutic.[] Additionally, essential oils containing tiglate esters have shown antimicrobial activity. For instance, the essential oil of Ceratonia siliqua, which contains phenyl ethyl tiglate among many other components, demonstrated moderate to strong activity against various bacterial and fungal strains.[] However, direct studies quantifying the specific contribution of ethyl tiglate to these effects are limited.

Mechanism of Action: The Protein Kinase C (PKC) Signaling Cascade

The primary mechanism of action for tigilanol tiglate is the activation of a specific subset of Protein Kinase C (PKC) isoforms.[8][13] This contrasts with broader PKC activators like phorbol (B1677699) esters. Tigilanol tiglate preferentially activates classical PKC isoforms, particularly PKC-βI and -βII.[9][13][14]

Activation of PKC initiates a signaling cascade that mediates the drug's potent anticancer effects. This includes modulating cell surface proteins, disrupting tumor vasculature, and triggering an inflammatory response. Recent studies have also shown that TT-induced PKC activation leads to the phosphorylation of the MET receptor tyrosine kinase at serine 985 (S985), which results in the subsequent degradation of oncogenic, tyrosine-phosphorylated MET species.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of tigilanol tiglate.

Table 1: Preclinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

| Parameter | Result | Citation |

|---|---|---|

| Complete Response (Single Injection) | 75% at 28 days | [10] |

| Complete Response (Two Injections) | 88% | [10] |

| Recurrence-Free Rate (12 months) | 89% of evaluable cases |[10] |

Table 2: Phase I Human Clinical Trial Results (QB46C-H01)

| Parameter | Patient Cohort (n=22) | Citation |

|---|---|---|

| Tumors Treated | 9 different tumor types | [10] |

| Complete Response (Injected Tumor) | 18% (4 patients) | [10] |

| Partial Response | 9% (2 patients) | [10] |

| Stable Disease | 45% (10 patients) | [10] |

| Abscopal Response (Non-injected Tumor) | Observed in 2 patients |[10] |

Key Experimental Protocols

In Vitro PKC Translocation Assay

This assay is used to visualize the activation of PKC by compounds like tigilanol tiglate.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are genetically engineered to express a PKC isoform (e.g., PKC-βI) fused with a Green Fluorescent Protein (GFP) tag.

-

Plating: Cells are plated in imaging-suitable dishes (e.g., glass-bottom plates) and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., tigilanol tiglate at 200 nM and 1000 nM) for a short duration (e.g., 5-10 minutes).[9]

-

Imaging: Live-cell imaging is performed using a fluorescence microscope.

-

Analysis: In untreated cells, the PKC-GFP fusion protein is distributed throughout the cytosol. Upon activation by the compound, PKC translocates to the cell membrane. This shift from diffuse cytosolic fluorescence to peripheral membrane fluorescence is quantified as a measure of PKC activation.[9]

Proteomic and Secretome Analysis via Mass Spectrometry

This protocol is used to identify changes in protein expression and secretion from cancer cells following treatment with a compound.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., H357 head and neck cancer cells) are treated with the test compound (e.g., tigilanol tiglate) or a vehicle control for a specified time.

-

Sample Collection: The conditioned media (secretome) and cell lysates (proteome) are collected.

-

Protein Preparation: Proteins are reduced with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), alkylated with iodoacetamide (B48618) to block cysteine residues, and digested into smaller peptides using an enzyme like trypsin.[12][14]

-

Peptide Labeling: The resulting peptides from different samples are labeled with isobaric tags, such as Tandem Mass Tags (TMT), which allows for multiplexed analysis.[12][14]

-

Mass Spectrometry: The combined, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of identified proteins across the different treatment conditions is determined, revealing which proteins are up- or down-regulated or secreted in response to the drug.

Conclusion

Ethyl tiglate is a biologically relevant fatty acid ester with established roles in metabolism and significant application in the flavor and fragrance sector. While its specific pharmacological profile is an active area of investigation, the profound anticancer activity of the related molecule, tigilanol tiglate, highlights the therapeutic potential of the tiglate ester chemical class. The mechanism of tigilanol tiglate, centered on specific PKC isoform activation, provides a powerful framework for understanding how these molecules can be harnessed to create potent biological effects, including rapid oncolysis and robust immune activation. For drug development professionals, the clear distinction between the simple ester, ethyl tiglate, and the complex diterpenoid, tigilanol tiglate, is critical. Future research should focus on elucidating the direct anti-inflammatory and antimicrobial activities of ethyl tiglate and similar simple esters, while the continued clinical development of tigilanol tiglate offers a promising new modality for the treatment of solid tumors.

References

- 1. Showing Compound Ethyl tiglate (FDB018448) - FooDB [foodb.ca]

- 2. Ethyl tiglate | C7H12O2 | CID 5281163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Ethyl tiglate (HMDB0038962) [hmdb.ca]

- 4. Ethyl Tiglate | 5837-78-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. mdpi.com [mdpi.com]

- 7. (E)-ethyl tiglate, 5837-78-5 [thegoodscentscompany.com]

- 8. droracle.ai [droracle.ai]

- 9. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Oncology - QBiotics [qbiotics.com]

- 11. researchgate.net [researchgate.net]

- 12. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qbiotics.com [qbiotics.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to Ethyl Tiglate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tiglate, systematically known as ethyl (E)-2-methyl-2-butenoate, is an unsaturated ester with a characteristic fruity and slightly sweet aroma. It is found naturally in various fruits such as strawberries, durian, and starfruit.[1] Beyond its role as a flavor and fragrance agent, ethyl tiglate has garnered interest for its potential biological activities and as a synthetic building block. This technical guide provides a comprehensive overview of the discovery and history of ethyl tiglate, its physicochemical properties, detailed synthetic protocols, and its biosynthetic pathway.

Discovery and History

The history of ethyl tiglate is intrinsically linked to its parent carboxylic acid, tiglic acid. The discovery timeline is as follows:

-

1819: French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated a volatile, crystalline acid from the seeds of Schoenocaulon officinale, a plant commonly known as cevadilla or sabadilla. They named this substance sabadillic acid or cevadic acid.[2]

-

1865: It was discovered that sabadillic acid was identical to methyl-crotonic acid, a compound previously described by B. F. Duppa and Edward Frankland.[2]

-

1870: German chemists August Geuther and C. Fröhlich isolated an acid from croton oil, derived from the seeds of Croton tiglium. They named this compound tiglic acid, after the plant's specific name. This was subsequently shown to be the same compound as the previously described methyl-crotonic acid.[2]

The synthesis of ethyl tiglate itself was made possible through the development of esterification techniques in organic chemistry. One of the earliest and most straightforward methods for producing esters like ethyl tiglate is the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester synthesis.

One of the early and notable publications detailing the preparation of tiglic acid esters is the 1950 paper by Robert E. Buckles and Gene V. Mock in The Journal of Organic Chemistry, which provided improved methods for the synthesis of both tiglic and angelic acids and their esters.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for ethyl tiglate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 5837-78-5 | [2] |

| Boiling Point | 154-156 °C (at 760 mmHg) | [1][4][5] |

| Density | 0.923 g/mL (at 25 °C) | [1][5] |

| Refractive Index (n²⁰/D) | 1.435 | [1][4] |

| Flash Point | 44 °C (closed cup) | [4] |

| Solubility | Slightly soluble in water | [3] |

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | 1.29 (t, 3H), 1.75 (d, 3H), 1.83 (s, 3H), 4.14 (q, 2H), 6.81 (q, 1H) | [2] |

| ¹³C NMR (25.16 MHz, CDCl₃) δ (ppm) | 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09 | [2][6] |

Experimental Protocols

The primary method for the synthesis of ethyl tiglate is the Fischer-Speier esterification of tiglic acid with ethanol (B145695) using a strong acid catalyst.

Synthesis of Ethyl Tiglate via Fischer-Speier Esterification

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

-

Tiglic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (or diethyl ether)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve tiglic acid in an excess of absolute ethanol (typically 3-5 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid. Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude ethyl tiglate.

-

Purify the crude product by fractional distillation under atmospheric pressure to yield pure ethyl tiglate.

Biosynthesis of Ethyl Tiglate

In the yeast Saprochaete suaveolens, ethyl tiglate is produced via the catabolism of the branched-chain amino acid isoleucine.[7] This pathway involves the β-oxidation of isoleucine, which generates tiglyl-CoA as a key intermediate. The tiglyl-CoA then undergoes esterification with ethanol to form ethyl tiglate.[7]

Caption: Biosynthetic pathway of ethyl tiglate from isoleucine in Saprochaete suaveolens.

Applications in Research and Drug Development

While ethyl tiglate itself is primarily used in the flavor and fragrance industry, there is some investigation into its potential as an anti-inflammatory agent.[3]

It is crucial to distinguish ethyl tiglate from tigilanol tiglate , a structurally more complex natural product diterpenoid that has shown significant promise in cancer therapy and is in clinical trials.[8][9] Tigilanol tiglate is an ester of 12-deoxyphorbol-13-acetate with tiglic acid. The "tiglate" portion of both molecules originates from tiglic acid, but the overall structures and biological activities are vastly different. The synthesis of tigilanol tiglate is a multi-step process starting from phorbol.[8][9]

Conclusion

Ethyl tiglate, a simple unsaturated ester, has a rich history rooted in the early days of natural product chemistry. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. While its primary commercial application is in the flavor and fragrance industry, the study of its biosynthesis and the distinction from the more complex and therapeutically significant tigilanol tiglate are important for researchers in natural products and drug development. This guide has provided a comprehensive overview of the key technical aspects of ethyl tiglate, from its historical discovery to its synthesis and biological context.

References

- 1. Ethyl tiglate synthesis - chemicalbook [chemicalbook.com]

- 2. Tiglic acid - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 惕各酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Physiological and biochemical characteristics of the ethyl tiglate production pathway in the yeast Saprochaete suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl Tiglate for Laboratory Applications

Abstract

This application note provides detailed protocols for the laboratory synthesis of ethyl tiglate, an important fragrance and flavoring agent also utilized as a versatile intermediate in organic synthesis. The primary method detailed is the Fischer-Speier esterification of tiglic acid with ethanol (B145695), employing a strong acid catalyst. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product. Quantitative data, including reaction yields and spectroscopic information, are presented to guide researchers in achieving successful and reproducible outcomes.

Introduction

Ethyl tiglate, systematically known as ethyl (E)-2-methylbut-2-enoate, is a naturally occurring ester found in various fruits.[1] It possesses a characteristic fruity and caramel-like aroma, leading to its widespread use in the food and cosmetics industries.[1] In the realm of chemical research and drug development, ethyl tiglate serves as a valuable building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

The most common and straightforward method for the laboratory preparation of ethyl tiglate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of tiglic acid with ethanol.[2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, it is typically performed using an excess of the alcohol and a strong acid catalyst, such as concentrated sulfuric acid, to drive the equilibrium towards the product side.[3][4]

This document provides a comprehensive guide for the synthesis of ethyl tiglate, including a detailed experimental protocol, data on expected yields, and characterization information.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of ethyl tiglate via Fischer esterification.

| Parameter | Value | Reference |

| Reactants | ||

| Tiglic Acid (molar equivalent) | 1.0 | Protocol 1 |

| Ethanol (molar equivalent) | >10 (used as solvent) | Protocol 1 |

| Sulfuric Acid (catalyst) | Catalytic amount | [2][3][4] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C) | Protocol 1 |

| Reaction Time | 2-4 hours | [1] |

| Product Information | ||

| Product | Ethyl Tiglate | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Boiling Point | 154-156 °C | [1] |

| Density | 0.923 g/mL at 25 °C | |

| Expected Yield | 70-80% | Literature precedent |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ in ppm) | 1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.88 (q, 1H) | |

| ¹³C NMR (CDCl₃, δ in ppm) | 12.0, 14.3, 14.4, 60.4, 129.0, 136.8, 168.1 | |

| IR (neat, cm⁻¹) | 2982, 1712, 1650, 1265, 1100 |

Experimental Protocol: Fischer-Speier Esterification of Tiglic Acid

This protocol details the synthesis of ethyl tiglate from tiglic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

Tiglic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether (for extraction, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (optional, for purification)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tiglic acid in an excess of absolute ethanol. For every 1 mole of tiglic acid, use at least 10 moles of ethanol. The ethanol acts as both a reactant and the solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of tiglic acid). Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature should be approximately the boiling point of ethanol (78 °C). Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution slowly and in portions to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved during neutralization, so vent the separatory funnel frequently.

-

Extraction: Once the gas evolution has ceased, shake the separatory funnel to ensure complete mixing. If two layers form, separate the organic layer. If the product is not clearly separated, extract the aqueous mixture with diethyl ether. Combine the organic layers.

-

Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent (ethanol and any extraction solvent) using a rotary evaporator.

-

Purification: The crude ethyl tiglate can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 154-156 °C. Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

The synthesis of ethyl tiglate via Fischer esterification follows a well-established reaction mechanism. The diagram below illustrates the key steps in this acid-catalyzed process.

Caption: Fischer-Speier esterification mechanism for ethyl tiglate synthesis.

The following diagram outlines the general experimental workflow for the synthesis and purification of ethyl tiglate.

Caption: Experimental workflow for ethyl tiglate synthesis and purification.

References

Application Note: Quantification of Ethyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Ethyl tiglate is an organic ester with a characteristic sweet, fruity, and somewhat earthy aroma. It is a component of various essential oils, including chamomile, and is used as a flavoring and fragrance agent.[1][2] Accurate quantification of ethyl tiglate is crucial for quality control in the food, beverage, and cosmetics industries, as well as for research in phytochemistry and metabolomics. This application note provides a detailed protocol for the quantitative analysis of ethyl tiglate in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. Samples containing ethyl tiglate are prepared and injected into the GC system, where ethyl tiglate is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion unique to ethyl tiglate and comparing its response to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

Ethyl Tiglate Standard: (≥98% purity)

-

Solvent: Hexane (B92381) or Dichloromethane (GC grade)

-

Internal Standard (IS): (Optional but recommended for best accuracy) e.g., Ethyl heptanoate (B1214049) or a suitable deuterated analog.

-

Sample Matrix: The liquid sample to be analyzed (e.g., essential oil, fragrance formulation, beverage).

-

Glassware: Volumetric flasks, pipettes, vials with caps.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following configuration is typical for this type of analysis.[3][4][5]

| Instrument/Component | Specification |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7000C Triple Quadrupole MS or equivalent single quadrupole MS |

| Injector | Split/Splitless injector |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Carrier Gas | Helium (99.999% purity) |

| Software | MassHunter or equivalent software for instrument control, data acquisition, and analysis. |

Experimental Protocols

Standard Preparation

a. Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure ethyl tiglate and dissolve it in 10 mL of hexane in a volumetric flask.

b. Working Standard Solutions: Perform serial dilutions of the primary stock standard with hexane to prepare a series of working standards for the calibration curve. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.[4]

c. Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., ethyl heptanoate) at a concentration of 100 µg/mL in hexane.

Sample Preparation

The sample preparation method will depend on the matrix. For clear liquid samples such as essential oils or fragrance formulations, a simple dilution is often sufficient.[3]

a. Dilution: Accurately dilute a known volume or weight of the sample in hexane to bring the expected concentration of ethyl tiglate within the range of the calibration curve. For complex matrices, a preliminary screening run may be necessary to determine the appropriate dilution factor.